molecular formula C16H18N2O3S2 B7638149 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

货号 B7638149
分子量: 350.5 g/mol
InChI 键: NPXKSDULRMCDJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a novel small molecule that has shown potential in the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of gamma-secretase modulators, which are known to selectively inhibit the production of amyloid beta peptides, a hallmark of Alzheimer's disease.

作用机制

5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide selectively inhibits the production of amyloid beta peptides by modulating the activity of gamma-secretase, an enzyme complex that is responsible for the cleavage of amyloid precursor protein. By reducing the production of amyloid beta peptides, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has the potential to slow down the progression of Alzheimer's disease and improve cognitive function.
Biochemical and Physiological Effects:
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to reduce the levels of amyloid beta peptides in the brain of transgenic mice. This reduction is associated with improved cognitive function, as demonstrated by various behavioral tests. 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and low toxicity.

实验室实验的优点和局限性

One of the main advantages of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its selectivity towards gamma-secretase, which reduces the risk of off-target effects. 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also shown good brain penetration, which is essential for the treatment of Alzheimer's disease. However, one of the limitations of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One potential direction is the optimization of the pharmacokinetic properties of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide to improve its half-life and reduce dosing frequency. Another direction is the evaluation of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in clinical trials to determine its safety and efficacy in humans. Finally, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide may also be evaluated in combination with other drugs for the treatment of Alzheimer's disease to enhance its therapeutic effects.

合成方法

The synthesis of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was first reported by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves several steps, including the preparation of the key intermediate, 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, and the subsequent coupling with 3-aminobenzenesulfonamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

科学研究应用

5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of Alzheimer's disease. In a recent study, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was shown to reduce the production of amyloid beta peptides in the brain of transgenic mice, resulting in improved cognitive function. The study also demonstrated that 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was well-tolerated and had a favorable pharmacokinetic profile.

属性

IUPAC Name

5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-10-5-6-14-11(7-10)8-15(22-14)16(19)18-12-3-2-4-13(9-12)23(17,20)21/h2-4,8-10H,5-7H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXKSDULRMCDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。